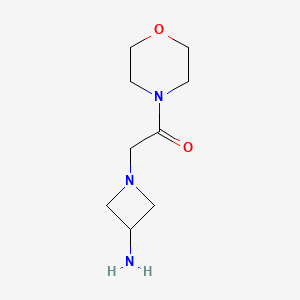

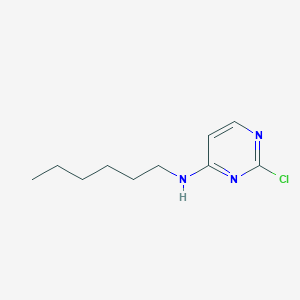

1-(3-Bromophenyl)but-3-en-2-amine

Overview

Description

1-(3-Bromophenyl)but-3-en-2-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of amines like 1-(3-Bromophenyl)but-3-en-2-amine can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The empirical formula of 1-(3-Bromophenyl)but-3-en-2-amine is C9H12BrN, and its molecular weight is 214.10 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like 1-(3-Bromophenyl)but-3-en-2-amine can undergo various reactions. These include reactions with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

Scientific Research Applications

Synthesis of Benzimidazoles

1-(3-Bromophenyl)but-3-en-2-amine is a precursor in the synthesis of 1-substituted benzimidazoles through reactions with various primary amines under copper(I) iodide catalysis. This process yields benzimidazoles in moderate to good yields, demonstrating the compound's utility in creating structurally diverse benzimidazoles, which are significant in pharmaceutical chemistry for their biological activities (Lygin & Meijere, 2009).

Amino Phosphonates Synthesis

The compound is also instrumental in the synthesis of α-amino phosphonates. A study showcases the efficiency of butyldimethyl(1-phenylethyl)ammonium bromide as a catalyst for a three-component reaction involving an aldehyde, aromatic amine, and trimethylphosphite. This reaction yields α-amino phosphonates in high yield, emphasizing the role of bromophenyl derivatives in creating functionalized phosphonates, which have applications in medicinal chemistry and as agriculture chemicals (Reddy et al., 2005).

Organic Synthesis Building Block

Investigations into 1-bromo-3-buten-2-one, a related compound, reveal its potential as a building block in organic synthesis. This compound, by reacting with primary amines, produces 5-membered-aza-heterocycles in moderate yields. Although this study doesn't directly involve 1-(3-Bromophenyl)but-3-en-2-amine, it underscores the brominated compounds' versatility in synthesizing heterocyclic compounds, which are crucial frameworks in drug development (Westerlund, Gras, & Carlson, 2001).

Nonlinear Optical Studies

The synthesis and structural characterization of bromophenyl derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been explored for their nonlinear optical properties. These studies, involving X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, along with density functional theory calculations, indicate the stability and intramolecular charge transfer capabilities of such compounds. This implies the potential application of 1-(3-Bromophenyl)but-3-en-2-amine derivatives in the development of materials for nonlinear optics, which are used in laser technology and optical switching (Tamer et al., 2016).

Future Directions

While specific future directions for 1-(3-Bromophenyl)but-3-en-2-amine are not mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in future research and development efforts. Additionally, indole derivatives, which are structurally similar to this compound, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

properties

IUPAC Name |

1-(3-bromophenyl)but-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHVYRQINAFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)but-3-en-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)